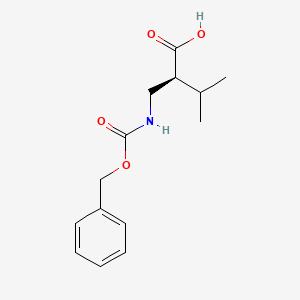

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Metal-catalysed carbonylation reactions involving single-electron transfer mechanisms and organic radical intermediates could potentially be relevant .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity .Wissenschaftliche Forschungsanwendungen

Enzymatic Degradation and Metabolite Analysis

The Ehrlich pathway, which involves enzymatic degradation of amino acids into various metabolites, is a significant area of study where compounds similar to (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid might be relevant. In fermented foods, the conversion of l-isoleucine into alcohols and acids, such as 2-methylbutanoic acid, through this pathway demonstrates the complex interactions between amino acids and microbial enzymes. The enantiomeric distributions of these metabolites provide insights into the degradation mechanisms and the potential roles of similar compounds in biosynthesis and metabolism (Matheis, Granvogl, & Schieberle, 2016).

Microbial Metabolite Production

Microbial metabolite production, particularly by Staphylococcus xylosus, involves the transformation of branched-chain amino acids into corresponding aldehydes and acids. Research into these processes can help understand how derivatives of this compound might be produced or metabolized by microorganisms, contributing to fields like food science, biochemistry, and microbial ecology (Beck, Hansen, & Lauritsen, 2002).

Biotechnological Synthesis of Chemicals

The biotechnological synthesis of chemicals, such as 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, is another area where compounds like this compound could be applied. These processes involve the use of microbial enzymes and pathways to convert biomass into valuable chemical building blocks, demonstrating the potential of biotechnological approaches in sustainable chemical synthesis (Rohwerder & Müller, 2010).

Safety and Hazards

As with any chemical compound, handling “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid” would require appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound. Sigma-Aldrich, for example, provides safety data sheets (SDS) for their products, which include hazard identification, first-aid measures, fire-fighting measures, accidental release measures, and handling and storage .

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry .

Mode of Action

It is known that similar compounds are often involved in carbonylation reactions

Biochemical Pathways

It is known that similar compounds are often involved in the synthesis of α,β-unsaturated carbonyl compounds , which play a crucial role in various biochemical pathways.

Pharmacokinetics

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can have various pharmacokinetic properties depending on their structure and the specific biochemical pathways they are involved in.

Result of Action

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can have various effects at the molecular and cellular level depending on their structure and the specific biochemical pathways they are involved in.

Action Environment

It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds.

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFCGYTOBTQNU-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)

![N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2808439.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)

![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2808443.png)

![3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2808446.png)

![N-(2,5-difluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2808447.png)

![N-[4-(2-phenylmorpholin-4-yl)butyl]naphthalene-2-sulfonamide](/img/structure/B2808453.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2808454.png)